molecular formula C17H15Cl3N4O4S B14918016 2-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B14918016
M. Wt: 477.7 g/mol
InChI Key: DFZLPUSJKZNQEI-UHFFFAOYSA-N
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Description

2-Nitro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the trichloroethyl group through a substitution reaction. The final step involves the coupling of the methoxyphenyl group with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Nitro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
  • 4-Nitro-N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)benzamide

Uniqueness

2-Nitro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C17H15Cl3N4O4S

Molecular Weight

477.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3N4O4S/c1-28-13-9-5-3-7-11(13)21-16(29)23-15(17(18,19)20)22-14(25)10-6-2-4-8-12(10)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,29)

InChI Key

DFZLPUSJKZNQEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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